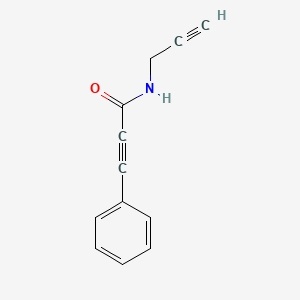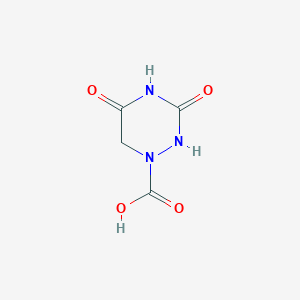
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is an organic compound known for its unique structure and versatile applications. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential in forming stable metal complexes and its various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid typically involves the transit template synthesis method. This method allows for the formation of the compound by using a template that guides the assembly of the desired product. The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the triazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of triazine derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of automated reactors and stringent quality control measures to produce the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The triazine ring allows for substitution reactions where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
4,6-Dioxo-1,3,5-triazinane-2-carboxamide: This compound shares a similar triazine ring structure but differs in its functional groups and reactivity.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Another triazine derivative with distinct chemical properties and applications.
Uniqueness: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form highly stable metal complexes. This stability is a key factor in its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
775229-16-8 |
|---|---|
Molekularformel |
C4H5N3O4 |
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |
InChI-Schlüssel |
FBPLOLMUXFVTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)NN1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


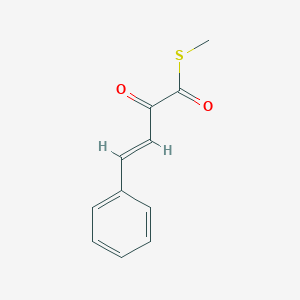
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

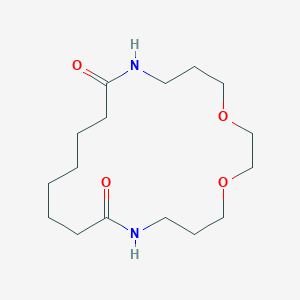


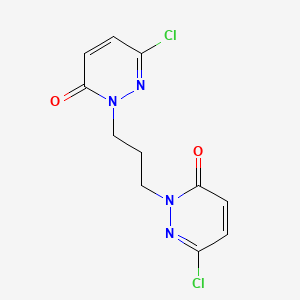
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
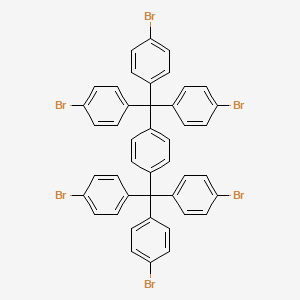
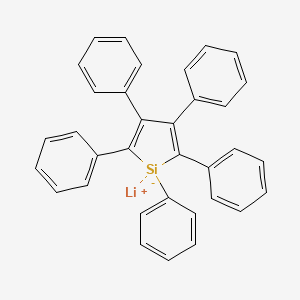
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
